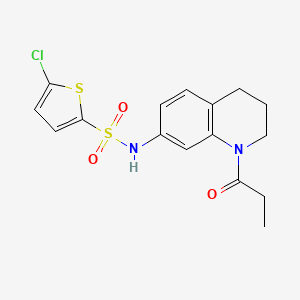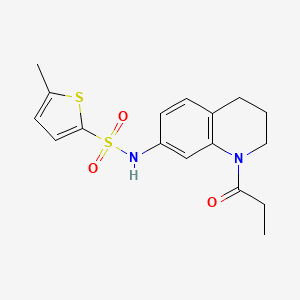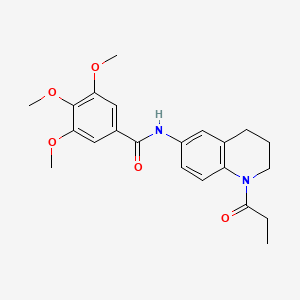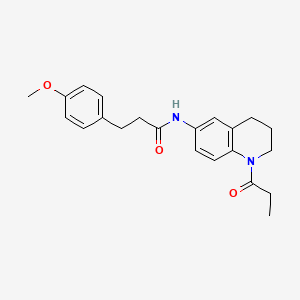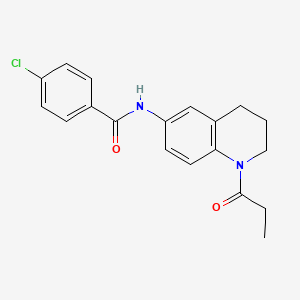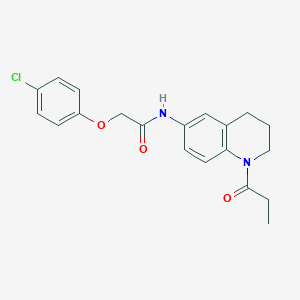
2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, commonly referred to as CPTPQA, is a small molecule that has been of interest to the scientific community for its potential applications in various fields. CPTPQA is a derivative of a quinoline, a class of heterocyclic compounds that are known to possess a range of biological activities. CPTPQA has been found to be a potent inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to have anti-cancer and anti-inflammatory activities, and has been studied for its potential use in the treatment of various diseases. In
科学的研究の応用
CPTPQA has been studied for its potential applications in various scientific research fields due to its ability to inhibit various enzymes. It has been found to be a potent inhibitor of cyclooxygenase-2 (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide), an enzyme involved in inflammation. In addition, CPTPQA has been found to possess anti-cancer and anti-inflammatory activities, and has been studied for its potential use in the treatment of various diseases. It has also been studied for its potential use as a tool for investigating the structure and function of enzymes and other proteins.
作用機序
CPTPQA is believed to act as an inhibitor of cyclooxygenase-2 (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide), an enzyme involved in inflammation. It is thought to bind to the active site of the enzyme and block its activity, thus preventing the production of inflammatory mediators. In addition, CPTPQA has been found to possess anti-cancer and anti-inflammatory activities, and is believed to act by blocking the activity of other enzymes involved in these processes.
Biochemical and Physiological Effects
CPTPQA has been found to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of cyclooxygenase-2 (this compound), an enzyme involved in inflammation. In addition, CPTPQA has been found to possess anti-cancer and anti-inflammatory activities, and has been studied for its potential use in the treatment of various diseases. It has also been found to have antioxidant and neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
CPTPQA is a small molecule that is relatively easy to synthesize and is commercially available. This makes it an attractive option for use in laboratory experiments. However, it is important to note that CPTPQA has a relatively short shelf life, and must be stored in a cool, dry place to ensure its stability. In addition, CPTPQA is a potent inhibitor of cyclooxygenase-2 (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide), and thus must be used with caution in experiments involving this enzyme.
将来の方向性
The potential applications of CPTPQA are still being explored, and there are a number of potential future directions for research. These include further investigation into its potential use as an anti-cancer and anti-inflammatory agent, as well as its potential use in the treatment of neurodegenerative diseases. In addition, further research is needed to explore the potential of CPTPQA as a tool for investigating the structure and function of enzymes and other proteins. Finally, further research is needed to explore the potential of CPTPQA for use in drug delivery systems.
合成法
CPTPQA can be synthesized from commercially available 4-chlorophenol and 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-yl acetate. The synthesis reaction involves the condensation of the two compounds in an aqueous medium in the presence of an acid catalyst, such as hydrochloric acid. The reaction yields CPTPQA as the main product, with some side products. The purity of the product can be determined by thin-layer chromatography (TLC).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-20(25)23-11-3-4-14-12-16(7-10-18(14)23)22-19(24)13-26-17-8-5-15(21)6-9-17/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGVFNDBYLDELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

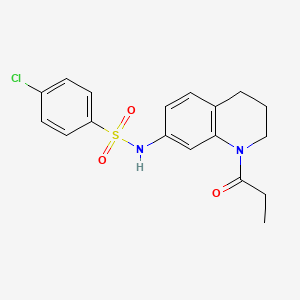
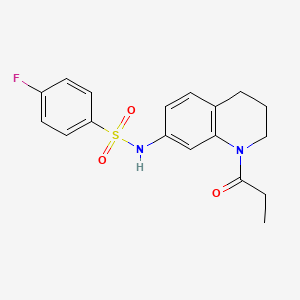

![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
